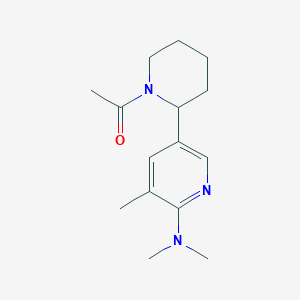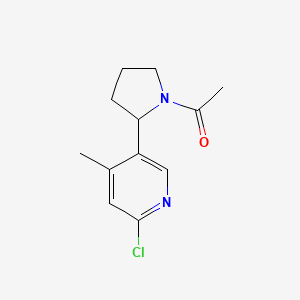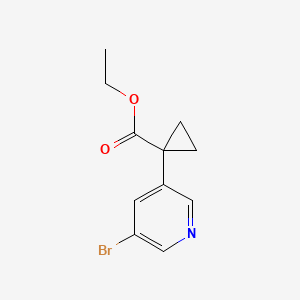
Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de méthyle 2-(3-(3-(trifluorométhyl)phényl)-1H-1,2,4-triazol-1-yl) est un composé chimique de formule moléculaire C12H10F3N3O2. Il est connu pour sa structure unique, qui comprend un groupe trifluorométhyle lié à un cycle phényle, un cycle triazole et un groupe fonctionnel ester.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétate de méthyle 2-(3-(3-(trifluorométhyl)phényl)-1H-1,2,4-triazol-1-yl) implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et des aldéhydes ou des cétones appropriés.
Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit à l’aide de réactifs tels que l’iodure de trifluorométhyle ou l’acide trifluorométhanesulfonique.
Estérification : L’étape finale implique une estérification, où le dérivé d’acide carboxylique est mis à réagir avec du méthanol en présence d’un catalyseur acide pour former l’ester.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des conditions de réaction optimisées, telles que l’utilisation de réacteurs à haute pression et de systèmes à flux continu, pour améliorer le rendement et la pureté. L’utilisation de catalyseurs et de solvants respectueux de l’environnement et rentables est également prise en compte dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de méthyle 2-(3-(3-(trifluorométhyl)phényl)-1H-1,2,4-triazol-1-yl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester ou du cycle aromatique, en utilisant des réactifs tels que l’hydroxyde de sodium ou des agents halogénants.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium aluminium dans l’éther anhydre.
Substitution : Hydroxyde de sodium en solution aqueuse ou alcoolique.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Dérivés halogénés ou esters substitués.
Applications de la recherche scientifique
L’acétate de méthyle 2-(3-(3-(trifluorométhyl)phényl)-1H-1,2,4-triazol-1-yl) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou antifongiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques, telles qu’une stabilité ou une réactivité accrue.
Applications De Recherche Scientifique
Methyl 2-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
Le mécanisme d’action de l’acétate de méthyle 2-(3-(3-(trifluorométhyl)phényl)-1H-1,2,4-triazol-1-yl) implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Le cycle triazole peut interagir avec des sites de liaison spécifiques sur les protéines, modulant leur activité et conduisant aux effets biologiques désirés.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de méthyle 2-(3-(trifluorométhyl)phényl)
- Acétate d’éthyle 2-(3-(trifluorométhyl)phényl)
- Acétate de méthyle 2-(4-(trifluorométhyl)phényl)
Unicité
L’acétate de méthyle 2-(3-(3-(trifluorométhyl)phényl)-1H-1,2,4-triazol-1-yl) est unique en raison de la présence à la fois du groupe trifluorométhyle et du cycle triazole, qui confèrent des propriétés chimiques et biologiques distinctes. La combinaison de ces groupes fonctionnels améliore la réactivité du composé et son potentiel pour des applications diverses dans la recherche scientifique.
Propriétés
Formule moléculaire |
C12H10F3N3O2 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
methyl 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-10(19)6-18-7-16-11(17-18)8-3-2-4-9(5-8)12(13,14)15/h2-5,7H,6H2,1H3 |
Clé InChI |
LJMNZEOZACRMJE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)













